Mofebutazone, a pyrazolone derivative, is a metabolite of phenylbutazone. [] It serves as a valuable tool in scientific research, particularly in the fields of pharmacology and biochemistry. [] Mofebutazone's role in research primarily revolves around its anti-inflammatory properties and its interaction with various biological processes. []
Related Compounds
Phenylbutazone
Compound Description: Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. [, , , , , , , ] It exerts its effects by inhibiting cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins involved in inflammation and pain. [, , ]
Oxyphenbutazone
Compound Description: Oxyphenbutazone is a metabolite of phenylbutazone and also acts as an NSAID. [] It shares a similar mechanism of action with phenylbutazone, inhibiting COX and reducing prostaglandin synthesis. []
4-Hydroxy-Mofebutazone
Compound Description: 4-Hydroxy-mofebutazone is a metabolite of mofebutazone. [] Its formation involves the hydroxylation of the butyl side chain at the 4-position of the pyrazolidinedione ring. []
Relevance: As a direct metabolite of mofebutazone, 4-hydroxy-mofebutazone offers insights into the drug's metabolism within the body. [, ] While mofebutazone demonstrates inhibitory effects on prostaglandin production, 4-hydroxy-mofebutazone, similar to mofebutazone itself, does not exhibit this activity. []
Butyl Malonic Acid Mono (1-phenylhydrazide)
Compound Description: Butyl malonic acid mono (1-phenylhydrazide) is a metabolite of mofebutazone formed through hydrolysis. [, , ]
Diclofenac
Compound Description: Diclofenac is a NSAID that inhibits COX, thereby reducing prostaglandin synthesis and exerting anti-inflammatory, analgesic, and antipyretic effects. [, , ]
4-Chloro-Mofebutazone
Compound Description: 4-Chloro-mofebutazone is a halogenated derivative of mofebutazone where a chlorine atom replaces the butyl group at the 4-position of the pyrazolidinedione ring. []
Relevance: This halogenated derivative is synthesized and investigated for its structural properties and potential anti-inflammatory activity in relation to mofebutazone. [] Studying such derivatives helps to understand the structure-activity relationship and explore potential improvements in pharmacological properties compared to mofebutazone.
Glibenclamide
Compound Description: Glibenclamide is an oral antidiabetic drug belonging to the sulfonylurea class. [] It stimulates insulin secretion from pancreatic beta cells. []
Relevance: Research explored potential drug interactions between mofebutazone and glibenclamide in diabetic patients. [] The study aimed to determine whether mofebutazone administration affects blood sugar levels in individuals treated with glibenclamide. [] Results indicated no clinically relevant changes in blood sugar levels upon co-administration. []
Furosemide
Compound Description: Furosemide is a loop diuretic that increases urine output by inhibiting sodium reabsorption in the kidneys. []
Relevance: Studies examined whether mofebutazone influences furosemide-induced diuresis and prostaglandin E2 excretion. [] Findings revealed no significant interaction between the two drugs, indicating that mofebutazone does not interfere with furosemide's diuretic action. []
Aspirin
Compound Description: Aspirin is a NSAID with analgesic, antipyretic, and anti-inflammatory properties. [, ] It inhibits COX, reducing prostaglandin synthesis. []
Relevance: Aspirin serves as a reference compound when investigating the influence of mofebutazone on furosemide-induced diuresis and prostaglandin E2 excretion. [] Unlike other NSAIDs like aspirin and indomethacin, mofebutazone did not show any influence on furosemide's action. [] Aspirin-sensitive asthmatic volunteers were also included in a study evaluating the tolerability of mofebutazone, where it was observed that mofebutazone did not exacerbate their asthma symptoms. []
Indomethacin
Compound Description: Indomethacin is a potent NSAID that works by inhibiting COX, thereby reducing prostaglandin synthesis. [, , ]
Relevance: Similar to aspirin, indomethacin serves as a reference compound when studying mofebutazone's effects on furosemide-induced diuresis and prostaglandin E2 excretion. [] In contrast to indomethacin, mofebutazone does not appear to interact with furosemide. [] Indomethacin is also noted for its potential gastric toxicity, a side effect that mofebutazone might have a lower risk of due to its different effect on gastric mucosal cyclo-oxygenase. []
Source and Classification
Mofebutazone is synthesized from phenylhydrazine and butyl acetoacetate, which are readily available chemical precursors. It falls under the broader category of pyrazolidines, which are characterized by a five-membered ring containing two nitrogen atoms. This class of compounds is known for its anti-inflammatory and analgesic effects, similar to other NSAIDs like phenylbutazone and oxyphenbutazone.
Synthesis Analysis
The synthesis of mofebutazone involves several key steps:
Formation of Intermediate: The initial step includes the reaction of phenylhydrazine with butyl acetoacetate. This reaction typically requires a catalyst and is performed under controlled temperature conditions to ensure the formation of the desired intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrazolidine ring structure characteristic of mofebutazone. This step may involve heating or refluxing the reaction mixture to facilitate ring closure.
Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate mofebutazone from any unreacted starting materials or byproducts.
Technical Parameters
Reagents: Phenylhydrazine, butyl acetoacetate.
Catalysts: May include acid catalysts depending on the specific reaction conditions.
Temperature: Typically requires moderate heating (around 60-80°C) during cyclization.
Molecular Structure Analysis
The molecular structure of mofebutazone can be described as follows:
Core Structure: It contains a pyrazolidine ring, which contributes to its pharmacological activity.
Functional Groups: The presence of carbonyl groups and an amine group enhances its reactivity and interaction with biological targets.
Structural Data
3D Configuration: Mofebutazone exhibits specific stereochemistry that influences its binding affinity to cyclooxygenase enzymes, crucial for its anti-inflammatory action.
Nuclear Magnetic Resonance Spectroscopy: High-resolution solid-state carbon-13 nuclear magnetic resonance spectroscopy has been utilized to analyze the structural characteristics of mofebutazone, confirming its molecular integrity.
Chemical Reactions Analysis
Mofebutazone primarily participates in reactions typical for NSAIDs:
Inhibition of Cyclooxygenase Enzymes: Mofebutazone acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, mediators of inflammation and pain.
Metabolism: In vivo studies have shown that mofebutazone undergoes metabolic transformations leading to various metabolites, which may also possess therapeutic activity or contribute to side effects.
Technical Details
Enzyme Interaction: The binding affinity and inhibition kinetics can be quantified using enzyme assays.
Metabolic Pathways: Studies often utilize radiolabeled compounds to track absorption and elimination pathways in animal models.
Mechanism of Action
Mofebutazone exerts its pharmacological effects primarily through the inhibition of prostaglandin synthesis:
Enzyme Inhibition: By blocking cyclooxygenase enzymes, mofebutazone reduces the production of pro-inflammatory prostaglandins.
Reduction in Inflammation and Pain: This inhibition leads to decreased inflammation and pain sensation, providing relief in conditions such as arthritis.
Relevant Data
Studies have shown that mofebutazone has a favorable profile in terms of selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with traditional NSAIDs.
Physical and Chemical Properties Analysis
Mofebutazone exhibits several notable physical and chemical properties:
Solubility: It is moderately soluble in organic solvents but less soluble in water.
Melting Point: The melting point is typically around 150°C, indicating stability at room temperature.
pKa Values: The compound has specific pKa values that influence its ionization state at physiological pH, affecting its absorption and distribution in biological systems.
Applications
Mofebutazone is utilized in various scientific applications:
Clinical Use: Primarily prescribed for the management of pain and inflammation associated with rheumatic diseases.
Research Applications: Investigated for its potential role in studying inflammatory pathways and as a model compound for developing new anti-inflammatory drugs.
Pharmacological Studies: Used in preclinical studies to explore drug interactions and mechanisms related to pain management therapies.
1-phenyl-4-n-butyl-3,5-dioxopyrazolidine mofebutazone Mofesal N monophenylbutazone monophenylbutazone, sodium salt
Canonical SMILES
CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NBI 74330 is a chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist (Ki = 3.6 nM in a radioligand binding assay). It inhibits calcium mobilization induced by chemokine (C-X-C motif) ligand 10 (CXCL10) or CXCL11 in RBL cells expressing human CXCR3 (IC50 = 7 nM for both). NBI 74330 inhibits CXCL11-induced chemotaxis of CXCR3-expressing H9 cells and PHA and IL-2 differentiated T cells (IC50s = 3.9 and 6.6 nM, respectively). In vivo, NBI 74330 (100 mg/kg) reduces peritoneal lymphocyte migration in a mouse model of peritonitis. It reduces the size and number of aortic arch atherosclerotic lesions in Ldlr-/- mice. NBI 74330 reduces spinal cord microglial activation and levels of CXCL4, CXCL9, and CXCL10 and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain. NBI-74330 is an antagonist of CXC chemokine receptor 3 (CXCR3) with IC50 values of 7nM to18nM. NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Chemokine receptor CXCR3 promotes growth of glioma. CXCR3 antagonism exerts a direct anti-glioma effect and this receptor may be a potential therapeutic target for treating human GBM.
N-Boc-N-bis(PEG3-azide) is a branched PEG derivative with two terminal azide groups and a Boc protected amino group. The azide groups enable PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions.
N-Boc-PEG12-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine.
N-Boc-N-bis(PEG3-OH) is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group. The hydroxy groups enable further derivatization or replacement with other reactive functional groups. The protected amines can be deprotected by acidic conditions.
N-Boc-N-bis(PEG4-azide) is a branched PEG derivative with two terminal azide groups and a Boc protected amino group. The azide groups enable PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions.
N-Boc-N-bis(PEG4-OH) is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group. The hydroxy groups enable further derivatization or replacement with other reactive functional groups. The protected amines can be deprotected by acidic conditions.
N-Boc-PEG1-bromide is a PEG derivative containing a bromide group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The Boc group can be deprotected under mild acidic conditions to form the free amine.